molecular formula C22H19N3O3 B386877 2-(2-CYANOPHENOXY)-N'-[(E)-(2-ETHOXYNAPHTHALEN-1-YL)METHYLIDENE]ACETOHYDRAZIDE

2-(2-CYANOPHENOXY)-N'-[(E)-(2-ETHOXYNAPHTHALEN-1-YL)METHYLIDENE]ACETOHYDRAZIDE

Cat. No.: B386877
M. Wt: 373.4g/mol
InChI Key: KKOKHGHGMFEMSM-ZVHZXABRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-CYANOPHENOXY)-N’-[(E)-(2-ETHOXYNAPHTHALEN-1-YL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a cyanophenoxy group and an ethoxynaphthylmethylidene moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-CYANOPHENOXY)-N’-[(E)-(2-ETHOXYNAPHTHALEN-1-YL)METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-cyanophenol with chloroacetic acid to form 2-(2-cyanophenoxy)acetic acid. This intermediate is then reacted with hydrazine hydrate to produce 2-(2-cyanophenoxy)acetohydrazide .

The next step involves the condensation of 2-(2-cyanophenoxy)acetohydrazide with 2-ethoxynaphthaldehyde under reflux conditions in the presence of an acid catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-(2-CYANOPHENOXY)-N’-[(E)-(2-ETHOXYNAPHTHALEN-1-YL)METHYLIDENE]ACETOHYDRAZIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-CYANOPHENOXY)-N’-[(E)-(2-ETHOXYNAPHTHALEN-1-YL)METHYLIDENE]ACETOHYDRAZIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals[][3].

Mechanism of Action

The mechanism of action of 2-(2-CYANOPHENOXY)-N’-[(E)-(2-ETHOXYNAPHTHALEN-1-YL)METHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-CYANOPHENOXY)-N’-[(E)-(2-ETHOXYNAPHTHALEN-1-YL)METHYLIDENE]ACETOHYDRAZIDE is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C22H19N3O3

Molecular Weight

373.4g/mol

IUPAC Name

2-(2-cyanophenoxy)-N-[(E)-(2-ethoxynaphthalen-1-yl)methylideneamino]acetamide

InChI

InChI=1S/C22H19N3O3/c1-2-27-21-12-11-16-7-3-5-9-18(16)19(21)14-24-25-22(26)15-28-20-10-6-4-8-17(20)13-23/h3-12,14H,2,15H2,1H3,(H,25,26)/b24-14+

InChI Key

KKOKHGHGMFEMSM-ZVHZXABRSA-N

SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C=NNC(=O)COC3=CC=CC=C3C#N

Isomeric SMILES

CCOC1=C(C2=CC=CC=C2C=C1)/C=N/NC(=O)COC3=CC=CC=C3C#N

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C=NNC(=O)COC3=CC=CC=C3C#N

Origin of Product

United States

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